molecular formula C25H22N2O5 B2898994 Fmoc-D-Kynurenine CAS No. 2250437-38-6

Fmoc-D-Kynurenine

Cat. No.: B2898994
CAS No.: 2250437-38-6
M. Wt: 430.46
InChI Key: GKNQSJVSXLYNBV-JOCHJYFZSA-N
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Description

Fmoc-D-Kynurenine is a fluorenylmethyloxycarbonyl (Fmoc)-protected derivative of D-kynurenine, a non-proteinogenic amino acid derived from tryptophan metabolism. Its chemical structure includes a kynurenine backbone with an Fmoc group protecting the α-amino group, making it suitable for solid-phase peptide synthesis (SPPS). Key properties include:

  • Molecular Formula: C₂₅H₂₂N₂O₅
  • Molecular Weight: 430.46 g/mol
  • CAS Number: 831210-89-0 . Kynurenine is notable for its role in the kynurenine pathway, which regulates neuroactive metabolites and immune responses . This compound is utilized in synthesizing peptides with tailored bioactivities, particularly in neuroscience and immunology research.

Properties

IUPAC Name

(2R)-4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c26-21-12-6-5-11-19(21)23(28)13-22(24(29)30)27-25(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14,26H2,(H,27,31)(H,29,30)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNQSJVSXLYNBV-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)C4=CC=CC=C4N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)C4=CC=CC=C4N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-D-Kynurenine can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The synthesis typically involves the protection of the amino group with the Fmoc group, followed by the coupling of the protected amino acid to a resin. The Fmoc group is then removed using a base such as piperidine, and the peptide chain is elongated by sequential addition of amino acids .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and resins, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-Kynurenine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Camps cyclization, which occurs in the solid-phase when kynurenine synthons are exposed to 20% 2-methylpiperidine in dimethylformamide (DMF) .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinolinic acid derivatives .

Mechanism of Action

The mechanism of action of Fmoc-D-Kynurenine involves its incorporation into peptides, where it can influence the peptide’s structure and function. In the kynurenine pathway, it acts as an intermediate, modulating the activity of enzymes and receptors involved in tryptophan metabolism. This modulation can affect various cellular processes, including immune response and neuronal activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Fmoc-D-Kynurenine with structurally analogous Fmoc-protected D-amino acids:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 831210-89-0 C₂₅H₂₂N₂O₅ 430.46 4-oxo group, aromatic amino side chain
Fmoc-D-4-Nitrophenylalanine 177966-63-1 C₂₄H₂₀N₂O₆ 432.4 Nitro group at para position of phenyl ring
Fmoc-D-4-Methylphenylalanine 204260-38-8 C₂₅H₂₃NO₄ 409.46 Methyl group at para position of phenyl ring
Fmoc-D-Alanine 79990-15-1 C₁₈H₁₇NO₄ 311.3 Simple methyl side chain
Fmoc-D-Phenylalanine 86123-10-6 C₂₄H₂₁NO₄ 387.43 Unsubstituted phenyl ring

Key Observations :

  • Side Chain Complexity: this compound’s kynurenine side chain includes an aromatic amino group and 4-oxo moiety, distinguishing it from simpler derivatives like Fmoc-D-Alanine.
  • Polarity: The oxo group in this compound increases polarity compared to non-polar derivatives (e.g., Fmoc-D-4-Methylphenylalanine). However, nitro groups (e.g., Fmoc-D-4-Nitrophenylalanine) may reduce solubility in organic solvents like DMF .

Stability and Commercial Considerations

  • Stability : this compound’s oxo group may confer sensitivity to reducing agents, whereas nitro-substituted derivatives (e.g., Fmoc-D-4-Nitrophenylalanine) require protection from light .
  • Cost and Availability : this compound is less common and more expensive than standard derivatives like Fmoc-D-Alanine, reflecting its complex synthesis .

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